Comprehensive Physicochemical Profiling of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A Technical Guide for Drug Development
Comprehensive Physicochemical Profiling of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A Technical Guide for Drug Development
Executive Summary
2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a highly specialized fluorinated α -benzyl- β -amino acid. Structurally related to established GABAergic agents (such as baclofen and phenibut) and gabapentinoid peptidomimetics, this compound represents a critical scaffold in modern neuropharmacology. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing how its unique steric and electronic profile dictates its thermodynamic behavior, structural conformation, and pharmacokinetic (PK) viability.
Structural Identity and Electronic Profiling
The molecule is formally designated as 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid (CAS: 910443-83-3 for the free base; 2287322-41-0 for the hydrochloride salt)[1][2].
Unlike β -aryl GABA analogs (e.g., baclofen), which feature an aromatic ring directly attached to the β -carbon, this compound features an α -benzyl substitution on a β -alanine backbone. This structural shift is profound:
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Conformational Restriction: The bulky α -(4-fluorobenzyl) group introduces significant steric hindrance around the carboxylate moiety. This restricts the dihedral angles around the Cα−Cβ bond, locking the molecule into specific bioactive conformations that act as versatile peptidomimetics ().
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The Fluorine Effect: The substitution of hydrogen for fluorine at the para-position of the phenyl ring leverages fluorine's high electronegativity and small van der Waals radius (1.47 Å). This not only modulates the electron density of the aromatic ring but also serves as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation without significantly increasing the molecule's steric bulk ([3]).
Thermodynamic & Kinetic Properties
As an amino acid, the compound exists predominantly as a zwitterion at physiological pH (7.4), heavily influencing its solubility and lipophilicity.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Source / Methodology |
| Chemical Formula | C10H12FNO2 | Structural Derivation[1] |
| Molecular Weight | 197.21 g/mol | Standard Atomic Weights[1] |
| Monoisotopic Mass | 197.0852 Da | High-Resolution MS[1] |
| Predicted XlogP | -1.4 | Computational (PubChemLite)[1] |
| Estimated pKa1 (COOH) | ~3.8 | Homology to β -amino acids |
| Estimated pKa2 (NH3+) | ~9.6 | Homology to β -amino acids |
| CCS [M+H]+ | 141.9 Ų | Ion Mobility Prediction[1] |
The predicted XlogP of -1.4 highlights its highly polar nature[1]. However, the addition of the para-fluorine atom provides a localized lipophilic domain that slightly increases the overall lipophilic efficiency (LipE) compared to its unfluorinated counterpart, 3-amino-2-benzylpropanoic acid (XlogP -1.5) ([4]).
Self-Validating Experimental Workflows
To empirically validate the theoretical properties of this compound, the following self-validating protocols are established.
Caption: Workflow for the physicochemical characterization of the target compound.
Protocol A: Potentiometric Titration for pKa Determination
Causality Check: Zwitterions possess overlapping macroscopic pKa values. UV-Vis spectrophotometry is inadequate here because the aliphatic amine lacks a strong chromophore. Potentiometric titration is the gold standard for resolving these ionization states.
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Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Why 0.15 M KCl? This maintains a constant ionic strength mimicking physiological conditions, ensuring the calculated pKa reflects in vivo states.
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Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C.
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Acidification: Lower the analyte solution pH to ~2.0 using standardized 0.1 M HCl to fully protonate both the carboxylate and amine groups.
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Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen ( N2 ) atmosphere. Why N2 ? It prevents atmospheric CO2 from dissolving to form carbonic acid, which would introduce systematic errors into the titration curve.
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Analysis: Utilize non-linear regression algorithms to extract the macroscopic pKa values from the volumetric inflection points.
Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4)
Causality Check: For highly polar zwitterions (LogP < 0), phase separation must be absolute. LC-MS/MS is utilized over UV-Vis to provide extreme sensitivity and specificity, accurately quantifying the trace amounts of compound that partition into the organic phase.
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Equilibration: Prepare 50 mM phosphate buffer (pH 7.4) and mutually saturate it with n-octanol for 24 hours. Why mutual saturation? It prevents volume shifts during the partitioning phase that would skew the concentration ratio.
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Spiking: Dissolve the compound in the aqueous phase to a concentration of 100 µM.
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Partitioning: Combine equal volumes (1 mL) of the spiked buffer and n-octanol in a borosilicate glass vial. Mechanically shake at 300 rpm for 60 minutes at 25 °C.
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Separation: Centrifuge at 3000 x g for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.
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Quantification: Sample both phases, dilute appropriately, and analyze via LC-MS/MS (ESI+ mode, monitoring the m/z 198.1 → fragment transition). Calculate LogD based on the AUC ratio.
Systems Pharmacology & Target Interaction
The structural topology of 2-aminomethyl-3-(4-fluorophenyl)propionic acid positions it as a highly selective ligand within the central nervous system. While β -aryl derivatives (baclofen) are potent GABA-B agonists, the shift of the aromatic ring to the α -position alters the pharmacophore. This α -benzyl substitution restricts the molecule's ability to perfectly mimic GABA at the GABA-B receptor, potentially shifting its affinity toward the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs)—the primary target of gabapentinoid drugs.
Caption: Putative signaling pathway mapping the interaction with GABA-B and VGCC targets.
ADME & Pharmacokinetic Implications
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Absorption: Due to its highly polar zwitterionic state at intestinal pH, passive transcellular diffusion is negligible. Absorption is entirely reliant on active transport mechanisms, specifically via the Large Neutral Amino Acid Transporter 1 (LAT1) or proton-coupled amino acid transporters (PAT1).
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Distribution: The para-fluorine atom plays a critical role in neuropharmacokinetics. By withdrawing electron density from the aromatic ring, it subtly lowers the pKa of the adjacent amine via inductive effects. This increases the fraction of un-ionized molecules at physiological pH by a fraction of a percent, which, combined with the innate lipophilicity of the C-F bond, enhances blood-brain barrier (BBB) permeation compared to unfluorinated analogs ([5]).
References
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PubChemLite. "910443-83-3 (C10H12FNO2)". Université du Luxembourg. URL:[Link]
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PubChem. "(S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327". National Institutes of Health. URL:[Link]
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Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
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Swallow, S. (2015). "Fluorine in medicinal chemistry". Progress in Medicinal Chemistry (PubMed). URL:[Link]
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Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry (PubMed). URL:[Link]
Sources
- 1. PubChemLite - 910443-83-3 (C10H12FNO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride - CAS号 2287322-41-0 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
